2-fluoro-N-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-fluoro-N-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a dioxaborolane ring attached to a benzamide core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reactionThe reaction conditions often include the use of specific catalysts and solvents to facilitate the substitution reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic acid moiety makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reactions are often carried out under inert atmospheres to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product would be a biaryl compound, while in nucleophilic substitution reactions, the product would be a substituted benzamide.
Scientific Research Applications
2-fluoro-N-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of new drugs and therapeutic agents.
Industry: The compound’s stability and reactivity make it valuable in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-N-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s affinity for carbon atoms, while the boronic acid moiety allows it to participate in various coupling reactions. These interactions can modulate biological pathways and chemical processes, making the compound effective in its applications .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[(5S,6S,9R)-5-methoxy-3,6,8,9-tetramethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzamide
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2-fluoro-N-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its unique combination of functional groups. The presence of both a fluorine atom and a boronic acid moiety provides a distinct reactivity profile, making it versatile for various applications in synthesis and research.
Properties
IUPAC Name |
2-fluoro-N-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO4/c1-13(2)14(3,4)21-15(20-13)9-6-7-10(11(16)8-9)12(18)17-19-5/h6-8H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGSZXXBGYBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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